molecular formula C29H41NO4S B010867 Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) CAS No. 102561-46-6

Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)

Cat. No. B010867
M. Wt: 499.7 g/mol
InChI Key: XVJXBJTXFXPQAN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1) is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBNH, and it is a highly soluble and stable compound that is used in many research studies. In

Scientific Research Applications

TBNH has several scientific research applications, including its use as a pH indicator, a surfactant, and a fluorescent probe. TBNH is commonly used as a pH indicator due to its ability to change color in response to changes in pH. This property makes it useful in many biological and chemical assays. TBNH is also used as a surfactant in many applications, such as emulsification, foaming, and detergency. Finally, TBNH is a fluorescent probe that is used to detect various biological molecules, including proteins, nucleic acids, and lipids.

Mechanism Of Action

The mechanism of action of TBNH is not well understood. However, it is believed that TBNH interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. These interactions lead to changes in the conformation and activity of the biological molecules, which can be detected using various assays.

Biochemical And Physiological Effects

TBNH has several biochemical and physiological effects. For example, TBNH can alter the conformation and activity of proteins, leading to changes in enzyme activity and protein-protein interactions. TBNH can also interact with nucleic acids, leading to changes in DNA and RNA structure and function. Finally, TBNH can interact with lipids, leading to changes in membrane structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of TBNH is its high solubility and stability in water. This property makes it useful in many biological and chemical assays. Additionally, TBNH is relatively easy to synthesize in a laboratory setting. However, one limitation of TBNH is its potential toxicity. TBNH has not been extensively studied for its toxicity, and caution should be taken when handling this compound.

Future Directions

There are several future directions for research on TBNH. One area of research could focus on the development of new assays and techniques for detecting biological molecules using TBNH as a fluorescent probe. Another area of research could focus on the potential therapeutic applications of TBNH in the treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for TBNH that are more efficient and environmentally friendly.
Conclusion:
In conclusion, TBNH is a highly soluble and stable compound that has many scientific research applications. Its ability to act as a pH indicator, surfactant, and fluorescent probe makes it useful in many biological and chemical assays. However, caution should be taken when handling this compound due to its potential toxicity. Future research on TBNH could lead to the development of new assays and techniques for detecting biological molecules, as well as potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis method of TBNH involves the reaction between benzenemethanaminium and 4-hydroxy-1-naphthalenesulfonic acid in an aqueous solution. This reaction leads to the formation of a salt that is highly soluble in water. The synthesis method of TBNH is relatively straightforward, and the compound can be easily synthesized in a laboratory setting.

properties

CAS RN

102561-46-6

Product Name

Benzenemethanaminium, N,N,N-tributyl-, salt with 4-hydroxy-1-naphthalenesulfonic acid (1:1)

Molecular Formula

C29H41NO4S

Molecular Weight

499.7 g/mol

IUPAC Name

benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate

InChI

InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1

InChI Key

XVJXBJTXFXPQAN-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O

Other CAS RN

102561-46-6

Pictograms

Irritant; Environmental Hazard

synonyms

TBAHNS compound
tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate
tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate

Origin of Product

United States

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